(2e)-3-{3-[6-(4-Methyl-1,4-Diazepan-1-Yl)pyrazin-2-Yl]phenyl}prop-2-Enoic Acid

PIM kinase dual inhibition ATP-competitive

(2E)-3-{3-[6-(4-Methyl-1,4-diazepan-1-yl)pyrazin-2-yl]phenyl}prop-2-enoic acid, also designated DAPPA or compound 1 (Qian et al.), is a cinnamic acid-derived, ATP-competitive inhibitor of the PIM family of serine/threonine kinases. It exhibits balanced low-nanomolar potency against both PIM1 (IC50 57 nM) and PIM2 (IC50 40 nM) and was co-crystallized with PIM1 at 1.9 Å resolution, revealing an unconventional binding mode that does not engage the kinase hinge region.

Molecular Formula C19H22N4O2
Molecular Weight 338.4 g/mol
CAS No. 1006699-32-6
Cat. No. B1343932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2e)-3-{3-[6-(4-Methyl-1,4-Diazepan-1-Yl)pyrazin-2-Yl]phenyl}prop-2-Enoic Acid
CAS1006699-32-6
Molecular FormulaC19H22N4O2
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCN1CCCN(CC1)C2=NC(=CN=C2)C3=CC=CC(=C3)C=CC(=O)O
InChIInChI=1S/C19H22N4O2/c1-22-8-3-9-23(11-10-22)18-14-20-13-17(21-18)16-5-2-4-15(12-16)6-7-19(24)25/h2,4-7,12-14H,3,8-11H2,1H3,(H,24,25)/b7-6+
InChIKeyDTBFDAJNODVUMF-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (2E)-3-{3-[6-(4-Methyl-1,4-diazepan-1-yl)pyrazin-2-yl]phenyl}prop-2-enoic Acid (CAS 1006699-32-6) Matters for PIM Kinase Research


(2E)-3-{3-[6-(4-Methyl-1,4-diazepan-1-yl)pyrazin-2-yl]phenyl}prop-2-enoic acid, also designated DAPPA or compound 1 (Qian et al.), is a cinnamic acid-derived, ATP-competitive inhibitor of the PIM family of serine/threonine kinases [1]. It exhibits balanced low-nanomolar potency against both PIM1 (IC50 57 nM) and PIM2 (IC50 40 nM) and was co-crystallized with PIM1 at 1.9 Å resolution, revealing an unconventional binding mode that does not engage the kinase hinge region [1][2]. The compound belongs to a series identified through high-throughput screening for PIM2 inhibitors and was advanced through hit-to-lead optimization, making it a well-characterized tool compound for probing PIM kinase biology [1].

Why a Generic PIM Inhibitor Cannot Replace (2E)-3-{3-[6-(4-Methyl-1,4-diazepan-1-yl)pyrazin-2-yl]phenyl}prop-2-enoic Acid in Targeted Studies


The 4-methyl-1,4-diazepan-1-yl (homopiperazine) moiety is not a passive solubilizing group—its removal causes a >50-fold loss in binding potency [1]. Moreover, the compound's binding mode is structurally distinct from canonical kinase inhibitors: it does not form hydrogen bonds with the hinge region (Pro123 of PIM1), instead anchoring via a dual salt-bridge mediated by a Mg2+ ion coordinated to the acrylate carboxylate and Glu89 [1]. This binding architecture, confirmed by co-crystallography, means that analogues lacking either the carboxylate or the basic diazepanylpyrazine scaffold cannot recapitulate the same interaction network [1][2]. Consequently, generic PIM inhibitors—even those with comparable biochemical IC50 values—will not reproduce the same pharmacophore engagement, ATP-competition behavior across varying ATP concentrations, or selectivity fingerprint [1].

Quantitative Differentiation Evidence for (2E)-3-{3-[6-(4-Methyl-1,4-diazepan-1-yl)pyrazin-2-yl]phenyl}prop-2-enoic Acid


Balanced Dual PIM1/PIM2 Inhibition vs. PIM1-Selective Inhibitors

DAPPA (compound 1) demonstrates closely matched potency for PIM1 and PIM2 when assayed at 1 μM ATP, with PIM2 IC50 = 40 ± 5.8 nM and PIM1 IC50 = 57 ± 1.8 nM [1][2]. In contrast, several literature PIM1 inhibitors exhibit marked selectivity for PIM1 over PIM2; for example, compounds 29, 31, and 34 from independent series show PIM1 selectivity that is not replicated against PIM2 under comparable conditions [1]. This balanced profile simplifies interpretation of cellular phenotypes because both PIM1 and PIM2 are inhibited at similar concentrations, unlike PIM1-biased chemotypes that leave PIM2 activity largely intact at analogous exposures.

PIM kinase dual inhibition ATP-competitive

Non-Hinge-Binding Crystallographic Mode vs. Canonical Type I Kinase Inhibitors

In the PIM1–DAPPA co-crystal structure (PDB 3F2A, 1.9 Å), the inhibitor occupies the ATP cleft but does not form any hydrogen bond with the hinge residue Pro123 [1]. This is in stark contrast to the vast majority of ATP-competitive kinase inhibitors, which rely on at least one hinge H-bond donor–acceptor interaction for affinity and orientation [1]. Instead, DAPPA's acrylate carboxylate coordinates a Mg2+ ion that simultaneously salt-bridges to Glu89, creating a dual salt-bridge system buried from solvent [1]. This binding mode is maintained when the fragment is grown into higher-affinity inhibitors, as shown in later crystallographic studies [2].

kinase inhibitor binding mode crystallography PIM1 hinge region

Kinase Selectivity Window: >250-Fold Over 13 Off-Target Kinases

DAPPA was profiled against an in-house panel of 13 diverse kinases. All tested off-target kinases showed KI or KD values >10 μM, representing a >250-fold selectivity window relative to its PIM2 IC50 of 40 nM [1]. The panel included ITK, ANKRD3, LYN, VEGFR1, EGFR, PRKCD, DAPK1, LOK, PTK2, CLK1, MST4, MAP3K11, and STK12 [1]. By comparison, the pan-kinase inhibitor staurosporine inhibits PIM1 with an IC50 of 7.5 nM but also potently inhibits hundreds of other kinases, offering no intrinsic selectivity [1].

kinase selectivity off-target profiling PIM inhibitor

DMPK Profile: High Solubility, Microsomal Stability, and No CYP Liability

Early in vitro DMPK profiling of DAPPA (compound 1) revealed aqueous solubility >2 mg/mL at pH 7.4, Caco-2 permeability A→B of 2.73 × 10⁻⁶ cm/s, human liver microsome (HLM) half-life of 159 min, and no CYP inhibition (IC50 >30 μM against 1A2, 2C9, 2C19, 3A4, and 2D6) [1]. These properties contrast with many advanced PIM inhibitors that require extensive formulation to achieve adequate exposure. For example, the later-stage pan-PIM inhibitor CX-6258 has been reported to exhibit lower aqueous solubility (<0.1 mg/mL) and higher CYP inhibition risk [2].

DMPK solubility microsomal stability CYP inhibition

Essential Role of the 4-Methyl-1,4-diazepan-1-yl Moiety: >50-Fold Potency Contribution

Complete removal of the 4-methyl-1,4-diazepan-1-yl (homopiperazine) group, yielding compound 26, resulted in a >50-fold loss of inhibitory potency [1]. Whereas DAPPA (compound 1) exhibits a PIM2 IC50 of 40 nM, the des-homopiperazine analogue 26 shows an estimated IC50 >2,000 nM [1]. Furthermore, replacement of the distal basic nitrogen with oxygen (e.g., 11 vs. 12, 14 vs. 19) caused significant potency erosion, and acylation of the amine (1 vs. 9, 13 vs. 18) was similarly detrimental, confirming the critical role of the basic tertiary amine in target engagement [1].

SAR homopiperazine fragment contribution DAPPA

Pyrazine Core vs. Pyridine Replacement: Comparable Potency but Distinct Synthetic Tractability

Replacement of the pyrazine core with pyridine (compound 27) yielded nearly equipotent inhibition: PIM2 IC50 = 46 ± 3.5 nM and PIM1 IC50 = 50 ± 0.5 nM, compared to 40 nM and 57 nM, respectively, for DAPPA [1]. While the pyridine analogue is marginally less potent on PIM2 (1.15-fold), the pyrazine core of DAPPA provides an additional nitrogen that can serve as a hydrogen-bond acceptor in aqueous environments, potentially improving solubility and offering a synthetic handle for further derivatization [1].

pyrazine pyridine bioisostere PIM inhibitor

Optimal Use Cases for (2E)-3-{3-[6-(4-Methyl-1,4-diazepan-1-yl)pyrazin-2-yl]phenyl}prop-2-enoic Acid in Biomedical Research and Drug Discovery


Dual PIM1/PIM2 Cellular Target Engagement Studies

When experimental designs require simultaneous inhibition of both PIM1 and PIM2—such as in hematological cancer cell lines where both isoforms contribute to survival signaling—DAPPA's balanced IC50 values (PIM1 57 nM, PIM2 40 nM) ensure that neither isoform escapes inhibition at pharmacologically relevant concentrations [1]. This avoids the confounded interpretation that arises when using PIM1-selective inhibitors that spare PIM2 activity [1].

Structural Biology of Non-Canonical Kinase–Inhibitor Complexes

DAPPA is one of the few co-crystallographically validated kinase inhibitors that does not engage the hinge region [1]. Researchers studying inhibitor binding modes that deviate from the canonical Type I paradigm can use DAPPA as a reference ligand in crystallographic fragment screens or as a starting scaffold for structure-based design, with the PDB 3F2A (1.9 Å) and 2XJ2 structures available for docking and modeling [1][2].

In Vivo Pharmacology with Minimal Formulation Burden

The combination of high aqueous solubility (>2 mg/mL), good microsomal stability (HLM t1/2 = 159 min), and absence of CYP inhibition liabilities (IC50 >30 μM across five major isoforms) makes DAPPA amenable to standard oral or intraperitoneal dosing in rodent models without the need for complex vehicles or solubilizing excipients [1]. This is a practical advantage over less soluble PIM inhibitors that require PEG-based or cyclodextrin formulations that can confound pharmacokinetic readouts [1].

Chemical Biology Probe for PIM-Dependent Signaling Pathways

With a >250-fold selectivity window over 13 diverse off-target kinases, DAPPA can be deployed as a chemical probe to dissect PIM-specific signaling from other kinase-driven pathways in cells [1]. Its clean selectivity profile reduces the likelihood that observed phenotypic changes are due to inhibition of kinases such as VEGFR1, EGFR, or LYN, which are commonly hit by less selective PIM inhibitors [1].

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